Pyroquilon
Description
Contextualization of Pyroquilon as a Systemic Melanin (B1238610) Biosynthesis Inhibitor
This compound functions as a systemic fungicide, meaning it can be absorbed by the plant and translocated within its tissues, providing protection beyond the initial application site herts.ac.ukresearchgate.net. Its primary mode of action involves inhibiting the biosynthesis of dihydroxynaphthalene (DHN)-melanin in susceptible fungi frac.inforesearchgate.net.
Melanin is a pigment crucial for the pathogenicity of certain fungi, including Magnaporthe oryzae. In the case of rice blast fungus, melanin is essential for the formation and function of appressoria, specialized infection structures that enable the fungus to penetrate the host plant's cuticle frac.infojst.go.jp. The DHN-melanin biosynthesis pathway involves a series of enzymatic steps. This compound specifically inhibits tetrahydroxynaphthalene reductase (THR), an enzyme involved in the reduction steps of this pathway researchgate.netnih.govresearchgate.net. By blocking THR, this compound prevents the formation of scytalone (B1230633) and vermelone, intermediates necessary for melanin production nih.govresearchgate.net. The resulting melanin deficiency impairs the ability of the fungus to develop functional appressoria, thereby inhibiting its penetration and infection of the rice plant frac.infojst.go.jp.
This targeted inhibition of a pathway essential for fungal virulence, rather than directly affecting fungal growth or viability in all stages, highlights this compound's specific biological activity within the host-pathogen interaction frac.inforesearchgate.net.
Historical Trajectory of this compound Application and Research
The history of agrochemicals, including fungicides, dates back centuries, with early practices involving substances like sulfur nih.govkahaku.go.jp. The development of synthetic pesticides gained momentum in the late 19th and 20th centuries, leading to significant improvements in agricultural production kahaku.go.jp.
This compound emerged as a systemic fungicide for the control of rice blast disease. Research into its properties and application has demonstrated its effectiveness in protecting rice crops. Studies have investigated its translocation within rice plants after seed treatment, showing it is readily absorbed by seeds and moves into roots and shoots upon germination cabidigitallibrary.org.
Research findings have illustrated the impact of this compound seed treatment on controlling leaf blast in rice cultivars with varying levels of resistance. For example, field experiments in Brazil showed that seed treatment with this compound suppressed leaf blast for a significant period after seeding apsnet.org. The duration of suppression varied depending on the year and cultivar, with effects lasting up to 62 and 47 days after seeding in different years apsnet.org. These studies also indicated that the effectiveness of this compound in controlling disease was enhanced in cultivars with inherent slow-blasting characteristics, particularly under high disease pressure apsnet.org. The control of leaf blast through this compound seed treatment has been shown to have a negative correlation with panicle blast severity and a positive correlation with grain yield apsnet.org.
The development and use of melanin biosynthesis inhibitors like this compound represent a significant advancement in targeted fungal disease control in agriculture researchgate.netnih.gov. While resistance to some fungicides with similar modes of action has been observed, this compound, alongside tricyclazole (B1682534), has been noted for not having widespread reported resistance issues in rice blast control, although the potential for resistance exists frac.info. Research continues to explore the mechanisms of action of such inhibitors and the potential for resistance development tandfonline.com.
Research findings on the impact of this compound seed treatment on leaf blast severity and grain yield can be summarized as follows:
| Cultivar | Treatment | Leaf Blast Severity (47 days after seeding, %) | Grain Yield ( kg/ha ) |
| IAC 165 | Untreated | High | Lower |
| IAC 165 | This compound ST | Lower | Higher |
| IAC 25 | Untreated | High | Lower |
| IAC 25 | This compound ST | Lower | Higher |
| Guarani | Untreated | Moderate | Higher than susceptible untreated |
| Guarani | This compound ST | Lower | Further increase |
| CNA 4136 | Untreated | Moderate | Higher than susceptible untreated |
| CNA 4136 | This compound ST | Lower | Further increase |
This compound's role as a systemic melanin biosynthesis inhibitor targeting key enzymes in the fungal melanin pathway has been central to its application in controlling devastating diseases like rice blast, contributing to improved crop protection and yield researchgate.netapsnet.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJLAOUDSILTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC=CC1=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058132 | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
4 mg/mL at 20 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57369-32-1 | |
| Record name | Pyroquilon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyroquilon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |
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| Record name | Pyroquilon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02756 | |
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| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |
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| Record name | PYROQUILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |
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| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Pyroquilon Action
Elucidation of Melanin (B1238610) Biosynthesis Inhibition in Fungi
Pyroquilon's inhibitory effect on fungal melanin biosynthesis has been well-documented. frontiersin.orgnih.govasm.orgresearchgate.net It operates similarly to other DHN-melanin synthesis inhibitors, such as tricyclazole (B1682534). frontiersin.orgnih.gov The primary target of this compound is the reduction steps within the DHN-melanin pathway. scite.aijst.go.jp
Inhibition of Hydroxynaphthalene Reductases (e.g., T4HN reductase, T3HN reductase)
This compound specifically inhibits hydroxynaphthalene reductases, key enzymes in the DHN-melanin biosynthetic pathway. oup.comresearchgate.netnih.govfrontiersin.orgnih.govpubcompare.ai These enzymes include 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) reductase and 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) reductase. nih.govresearchgate.net By inhibiting these reductases, this compound disrupts the conversion of tetrahydroxynaphthalene intermediates to scytalone (B1230633) and trihydroxynaphthalene to vermelone, respectively. researchgate.netmdpi.comresearchgate.netnih.govfigshare.com this compound is described as binding in the naphthol pocket of fungal trihydroxynaphthalene reductase's active site. nih.govdrugbank.com
Accumulation of Shunt Products (e.g., flaviolin (B1202607), 2-hydroxyjuglone)
The inhibition of hydroxynaphthalene reductases by this compound leads to the accumulation of specific intermediate products, known as shunt products. researchgate.netnih.govfrontiersin.orgnih.govfigshare.comsemanticscholar.orgplos.org Prominent examples of these accumulated compounds include flaviolin and 2-hydroxyjuglone. researchgate.netnih.govfrontiersin.orgnih.govsemanticscholar.orgplos.orgresearchgate.net The presence and accumulation of flaviolin and 2-hydroxyjuglone in fungal cultures treated with this compound serve as evidence that the DHN-melanin pathway is being inhibited. frontiersin.orgnih.govplos.orgresearchgate.net These shunt products can be colored, contributing to the altered pigmentation observed in inhibited fungi. frontiersin.orgnih.gov For instance, flaviolin is described as a carmine (B74029) red compound that can be released into the culture medium when the DHN-melanin pathway is inhibited by this compound. frontiersin.orgnih.govasm.orgresearchgate.net
Analysis using techniques like ESI-HPLC-MS/MS has confirmed the accumulation of these and other related naphthoquinone intermediates in fungal cultures treated with this compound. figshare.complos.org
Impact on Fungal Pigmentation and Phenotype (e.g., albino-like phenotypes)
A direct consequence of this compound-induced melanin inhibition is a change in fungal pigmentation, often resulting in albino-like phenotypes. frontiersin.orgnih.govresearchgate.net Normally dark-pigmented fungi, such as Alternaria alternata and Alternaria infectoria, exhibit a loss of their characteristic black color when treated with this compound. frontiersin.orgnih.govasm.org The mycelial mat may change from black to a reddish or reddish-brown color due to the accumulation and release of colored shunt products like flaviolin. frontiersin.orgnih.govasm.orgplos.org This visible change in phenotype is a clear indicator of the disruption of DHN-melanin synthesis. frontiersin.orgnih.govasm.org
Functional Consequences of Melanin Inhibition on Fungal Pathogenesis
Melanin plays a significant role in the pathogenicity of many fungi, particularly in their ability to infect host organisms. ebi.ac.uknih.gov The inhibition of melanin synthesis by this compound therefore has important functional consequences for fungal pathogenesis. scite.ainih.govresearchgate.netpubcompare.ai
Appressorium Formation and Host Penetration
In many plant pathogenic fungi, the formation of a melanized appressorium is essential for successful host penetration. nih.govd-nb.infoacs.orggoogle.comannualreviews.orgmdpi.com The melanin layer in the appressorium wall is crucial for generating and maintaining the high turgor pressure required to mechanically breach the host cuticle and cell wall. nih.govacs.orgmdpi.com this compound, by inhibiting melanin synthesis, leads to the formation of defective, non-melanized appressoria. nih.govd-nb.info These melanin-deficient appressoria are unable to generate sufficient turgor pressure and consequently fail to penetrate intact plant surfaces, preventing the establishment of infection. nih.govd-nb.info This "antipenetrant" activity highlights a key mechanism by which this compound exerts its antifungal effect against pathogens that rely on melanized appressoria for invasion. nih.gov
Cell Wall Integrity and Composition (e.g., chitin (B13524) content)
Studies have also investigated the impact of melanin inhibition by this compound on fungal cell wall integrity and composition. The absence or reduction of DHN-melanin can lead to alterations in the fungal cell wall structure. frontiersin.orgnih.gov For instance, in Alternaria alternata, growth in the presence of this compound resulted in hyphal cell walls that were described as smoother, thinner, and lighter compared to melanized cell walls. frontiersin.org Furthermore, under conditions of low melanotic pigment due to this compound, fungi may exhibit holes in their cell wall structure. frontiersin.orgnih.gov
Quantitative analysis of cell wall components has shown that the absence of DHN-melanin synthesis due to this compound can inhibit chitin content. frontiersin.orgnih.gov In A. alternata, the chitin content was significantly reduced when the fungus was grown in minimal media with this compound compared to control conditions. frontiersin.orgnih.gov This suggests a link between melanin synthesis and the proper assembly or regulation of other cell wall components like chitin, which is essential for maintaining cell wall integrity and is a powerful immunomodulator. researchgate.netasm.org
Fungal Virulence and Survival Mechanisms
Fungal melanin plays a significant role in the virulence and survival of many pathogenic fungi. In Magnaporthe oryzae, DHN melanin is essential for the formation and function of appressoria, specialized infection structures that enable the fungus to penetrate the host plant's cuticle and cell wall. cabidigitallibrary.orgarccjournals.com Melanization of the appressorium cell wall is critical for generating the turgor pressure necessary for successful mechanical penetration. arccjournals.com Inhibition of melanin synthesis by compounds like this compound results in non-melanized appressoria that are unable to penetrate the host epidermis, thereby preventing infection. apsnet.org
Beyond host penetration, melanin also contributes to fungal survival by providing protection against various environmental stresses. These include protection from ultraviolet (UV) light, enzymatic lysis by host-produced cell wall-degrading enzymes, and oxidative stress. mdpi.comarccjournals.com Melanin's ability to scavenge reactive oxygen species (ROS) and its resistance to degradation contribute to the fungus's ability to survive in challenging environments and during host colonization. meddocsonline.orgmdpi.com Inhibition of melanin production can increase fungal susceptibility to host defense mechanisms, such as chitinases. scite.airesearchgate.net
Research findings highlight the importance of melanin for fungal pathogenesis. For instance, non-melanized appressoria of Colletotrichum graminicola are susceptible to external cell-wall-degrading enzymes, whereas melanized appressoria are not affected. meddocsonline.org Furthermore, melanin has been shown to reduce the anti-phagocytic role observed in some fungal infections, making fungal cells more vulnerable to immune responses when melanin synthesis is inhibited. nih.gov
Comparative Analysis with Other Melanin Biosynthesis Inhibitors (MBI-R and MBI-D Fungicides)
Melanin biosynthesis inhibitors (MBIs) are a class of fungicides that target different enzymes within the fungal melanin synthesis pathways. These inhibitors are broadly classified based on their specific enzymatic targets. scite.aicabidigitallibrary.org this compound belongs to the MBI-R (Melanin Biosynthesis Inhibitors - Reductase) group, along with fungicides like tricyclazole and phthalide. scite.aicabidigitallibrary.org These compounds primarily inhibit reductase enzymes in the DHN-melanin pathway. cabidigitallibrary.org
Another significant group of MBIs is the MBI-D (Melanin Biosynthesis Inhibitors - Dehydratase) group, which includes fungicides such as carpropamid (B13017), diclocymet, and fenoxanil (B53544). scite.aicabidigitallibrary.org Unlike MBI-R fungicides, MBI-D fungicides inhibit scytalone dehydratase (SCD), an enzyme responsible for dehydration steps in the DHN-melanin pathway. researchgate.netscite.aicabidigitallibrary.org
The distinct enzymatic targets of MBI-R and MBI-D fungicides lead to differences in their precise mode of action within the pathway and can influence outcomes such as the accumulation of different pathway intermediates. While both groups inhibit melanin synthesis and consequently affect processes like appressorial function, their interaction with specific enzymes differentiates them. researchgate.netscite.ai
Comparative studies have examined the effectiveness and resistance profiles of these MBI groups. For example, both tricyclazole and this compound inhibit tetrahydroxynaphthalene reductase, while carpropamid and fenoxanil inhibit scytalone dehydratase. researchgate.net
A notable difference observed between MBI-R and MBI-D fungicides is in the development of resistance in fungal populations. While resistance to MBI-D fungicides like carpropamid has been reported in field isolates of M. oryzae, particularly associated with point mutations in the scytalone dehydratase gene, resistance problems with MBI-R fungicides such as tricyclazole and this compound have been less frequently reported over several decades of use. cabidigitallibrary.orgapsnet.orgapsnet.orgfrac.info This suggests potential differences in the intrinsic risk of resistance development between these two MBI subgroups. frac.info
The following table summarizes the classification and target enzymes of some key melanin biosynthesis inhibiting fungicides:
| Fungicide | MBI Group | Target Enzyme |
| This compound | MBI-R | Tetrahydroxynaphthalene Reductase (THR) researchgate.netmdpi.com |
| Tricyclazole | MBI-R | Tetrahydroxynaphthalene Reductase (THR) researchgate.netmdpi.com |
| Phthalide | MBI-R | Reductase(s) scite.ai |
| Carpropamid | MBI-D | Scytalone Dehydratase (SCD) researchgate.netscite.ai |
| Diclocymet | MBI-D | Scytalone Dehydratase (SCD) cabidigitallibrary.org |
| Fenoxanil | MBI-D | Scytalone Dehydratase (SCD) researchgate.netcabidigitallibrary.org |
This comparative analysis underscores that while MBIs share the common goal of inhibiting fungal melanin synthesis, the specific enzyme targeted by compounds like this compound (THR) distinguishes them from other groups like the MBI-Ds (targeting SCD), with implications for their application and the potential for resistance development.
Advanced Synthetic Methodologies and Chemical Derivatization of Pyroquilon
Strategies for Pyroquilon Synthesis
Several approaches have been developed for the synthesis of the core this compound structure.
One-Pot Synthetic Routes
One-pot synthetic methodologies offer advantages in terms of efficiency and step economy by combining multiple reaction steps into a single vessel. Biologically important this compound (tetrahydropyroquinolinone) derivatives have been synthesized in a one-pot manner through selective C(7)-H functionalization and concomitant cyclization acs.orgresearchgate.net. This process involves the cleavage of aromatic C-H and amidic C-N bonds and the formation of new C-C and C-N bonds acs.orgresearchgate.net.
Cobalt-Catalyzed Functionalization and Cyclization Approaches
Cobalt catalysis has emerged as a significant strategy for the synthesis of this compound derivatives. A new method utilizes a first-row transition-metal cobalt for the C(7)-H functionalization of indoline (B122111) derivatives, where a pivaloyl group acts as a weakly coordinating directing group acs.org. This cobalt-catalyzed approach enables the one-step access to this compound derivatives through selective C(7)-H functionalization and subsequent cyclization acs.orgacs.org.
C-H Functionalization of Indoline Derivatives
C-H functionalization of indoline derivatives is a key strategy in the synthesis of this compound and related compounds. Selective C(7)-H functionalization of indoline derivatives using activated alkenes has been achieved by varying reaction conditions acs.orgresearchgate.net. Rhodium-catalyzed redox-neutral C-H functionalization of N-carbamoyl indolines with internal alkynes has also been developed, involving the sequential cleavage of the C-H bond at the C7-position of the indoline and the C-N bond of the urea (B33335) motif to assemble fused-ring pyrroloquinolinone analogues acs.org.
Design and Synthesis of this compound Derivatives for Enhanced Biological Activity
The design and synthesis of this compound derivatives aim to enhance their biological activity, particularly their fungicidal efficacy. Research involves creating analogues with modifications to the core structure. For example, tricyclic lactams corresponding to the this compound core have been synthesized mdpi.com. The synthesis of various heterocyclic compounds, including those structurally related to this compound, is often explored for improved biological profiles d-nb.inforesearchgate.netorientjchem.orgresearchgate.netmdpi.com. While specific detailed research findings on the synthesis of this compound derivatives with enhanced biological activity were not extensively detailed in the search results beyond the general approaches, the focus on C-H functionalization and one-pot methods suggests efforts towards streamlined access to diverse analogues for biological evaluation acs.orgresearchgate.netacs.org.
Efficacy and Performance Evaluation in Plant Disease Management
Assessment of Pyroquilon in Rice Blast Disease Control (caused by Pyricularia oryzae / Magnaporthe grisea)
This compound is recognized as a systemic fungicide effective against rice blast disease. It is one of the key melanin (B1238610) biosynthesis inhibitors used for blast control. researchgate.netresearchgate.netfrontiersin.org
Field and Controlled Environment Studies on Disease Severity Reduction
Field and blast nursery experiments have investigated the effect of this compound seed treatment on rice leaf blast. In field settings, a seed treatment rate of 4.0 g/kg seed maintained leaf blast severities below 5% at 38 days after sowing (d.a.s.) in susceptible cultivars such as IAC 47, IAC 25, IAC 164, and L-50. tandfonline.comtandfonline.com In blast nursery experiments, seed treatment with this compound at the same rate significantly reduced leaf blast at 38 d.a.s. in cultivars IAC 25, IRAT 112, and IAC 47. tandfonline.comtandfonline.com Under low disease pressure, this compound seed treatment reduced leaf blast severity at application rates of 2.0 g/kg seed or higher. tandfonline.comtandfonline.com However, under high disease pressure, a higher rate of 4.0 g/kg seed was necessary for maximum disease control in susceptible cultivars. tandfonline.comtandfonline.com
Studies have shown that this compound seed treatment suppressed leaf blast in experiments with varying degrees of disease severity. fao.org On average, across different cultivars and experiments, leaf blast was controlled by 26.8%. fao.org The effectiveness of the fungicide in controlling leaf blast is influenced by the level of host plant resistance and the rate of disease development. embrapa.br
In controlled glasshouse conditions, an agronanofungicide formulation demonstrated superior management of rice blast compared to a commercial fungicide, with lower disease severity index, lesion length, and AUDPC (Area Under the Disease Progress Curve), and higher disease reduction and protection index. researchgate.net While this specific study doesn't directly compare this compound to this agronanofungicide, it provides context for evaluating fungicide performance under controlled conditions.
Here is a summary of leaf blast severity reduction observed with this compound seed treatment:
| Experiment Type | Cultivar(s) Affected | Application Rate (g/kg seed) | Days After Sowing (d.a.s.) | Leaf Blast Severity (Treated) | Leaf Blast Severity (Untreated) | Observed Effect | Source |
| Field | IAC 47, IAC 25, IAC 164, L-50 | 4.0 | 38 | < 5% | Not specified | Kept severity below 5% | tandfonline.comtandfonline.com |
| Blast Nursery | IAC 25, IRAT 112, IAC 47 | 4.0 | 38 | Significantly reduced | Not specified | Significant reduction | tandfonline.comtandfonline.com |
| Field (Low Pressure) | Susceptible cultivars | ≥ 2.0 | Not specified | Reduced | Not specified | Reduction in severity | tandfonline.comtandfonline.com |
| Field (High Pressure) | Susceptible cultivars | 4.0 | Not specified | Maximum control | Not specified | Necessary for maximum control | tandfonline.comtandfonline.com |
| Various Experiments | Various | 4.0 | Various | Suppressed | Not specified | 26.8% control on average across cultivars/experiments | fao.org |
Evaluation of Application Strategies (e.g., seed treatment)
Seed treatment is a evaluated application strategy for this compound in rice blast control, particularly in upland rice. tandfonline.comtandfonline.com Treating seed with this compound has been shown to provide adequate protection against rice leaf blast during the vegetative phase in susceptible cultivars. tandfonline.comtandfonline.comresearchgate.netcabidigitallibrary.org This method is considered a low-cost control measure available in some regions for blast management. apsnet.org this compound, as a systemic fungicide, is absorbed by seeds and translocated to roots and shoots upon germination, demonstrating its systemic properties when applied as a seed treatment or as granules in soil. cabidigitallibrary.orgiut.ac.ir In field experiments, this compound seed treatment at 4.0 g/kg seed suppressed leaf blast for a considerable period. apsnet.orgnih.gov
While seed treatment is a primary strategy discussed for this compound, other chemical control methods for rice blast include spraying rice plants with fungicides for controlling leaf or panicle blast infection, and combinations of seed treatments and foliar spraying have been found to be effective. ekb.eg this compound is also applied as granules into water or as seed-box treatments for irrigated lowland rice. cabidigitallibrary.orgnih.gov Soil application of this compound granules has also been investigated, showing uptake and systemic translocation in rice plants. iut.ac.ir
Influence of Host Plant Resistance Levels on Efficacy
The efficacy of this compound seed treatment is influenced by the level of host plant resistance. Seed treatment with this compound had little or no effect on leaf blast in more resistant cultivars. tandfonline.comtandfonline.comresearchgate.netcabidigitallibrary.org In contrast, it provided adequate protection during the vegetative phase in susceptible cultivars. tandfonline.comtandfonline.comresearchgate.netcabidigitallibrary.org Studies have shown that this compound seed treatment suppressed leaf blast development even in cultivars possessing moderate levels of host plant resistance. apsnet.org The effectiveness of the fungicide in controlling leaf blast is dependent on the degree of host-plant resistance. embrapa.br Combining slow blasting resistance with fungicidal seed treatment has been reported to improve leaf blast control. apsnet.org
Effects on Leaf and Panicle Blast Progression
This compound seed treatment has a notable impact on leaf blast progression. It has been shown to suppress leaf blast development and reduce its severity in both field and blast nursery experiments. tandfonline.comtandfonline.comfao.org Seed treatment suppressed leaf blast for varying durations depending on the year and disease pressure. nih.gov For instance, seed treatment suppressed leaf blast until 62 and 47 days after seeding in 1987 and 1988, respectively, when averaged across cultivars. nih.gov Leaf blast severity at 47 days after seeding was found to be negatively correlated to grain yield. nih.gov
The effect of this compound seed treatment on panicle blast progression is also investigated. Under high disease pressure, seed treatment significantly reduced panicle blast in certain susceptible cultivars. embrapa.br However, under low disease pressure, the reduction in panicle blast was observed in fewer cultivars. embrapa.br The difference in panicle blast between treated and untreated seeds was not always significant, particularly in cultivars with higher levels of resistance. embrapa.br The onset of panicle blast was consistently lower in plots with treated seeds compared to untreated plots across different cultivars and experiments. embrapa.br Mean leaf and panicle blast severities have been found to be positively correlated in some experiments. fao.org
While some studies indicate that certain fungicides reduced leaf but not neck blast, with tricyclazole (B1682534) being effective against neck blast, other reports suggest this compound in appropriate doses can be effective against both leaf and neck blast. ciheam.org
Here is a table summarizing the effect of this compound seed treatment on panicle blast severity in different rice genotypes:
| Genotype | Seed Treatment | Panicle Blast Severity (94 d.a.s.) | Significance (vs. Untreated) | Disease Pressure | Source |
| IAC 165 | This compound | Reduced | Significant | High | embrapa.br |
| IAC 25 | This compound | Reduced | Significant | High | embrapa.br |
| CNA 4136 | This compound | Reduced | Significant | High | embrapa.br |
| IAC 25 | This compound | Reduced | Significant | Low | embrapa.br |
| Guarani | This compound | Not significantly different | Not significant | Low & High | embrapa.br |
Synergistic and Antagonistic Interactions with Other Fungicides and Biocontrol Agents
This compound is described as a synergistic compound that has shown effectiveness against wild-type strains of various fungi, including Trichoderma, Fusarium, Alternaria, and Phoma. biosynth.com This suggests potential for synergistic interactions with certain biocontrol agents or for broad-spectrum activity.
Regarding interactions with other fungicides, seed treatment with this compound in combination with carbofuran (B1668357) insecticide did not affect the efficiency of this compound in reducing leaf blast. tandfonline.comtandfonline.com Studies on the compatibility of insecticides and fungicides, including combinations involving tricyclazole and isoprothiolane, have shown that neither insecticides nor fungicides lost their efficacy against target pests/diseases when used as tank mixtures. researchgate.net While this study doesn't directly address this compound combinations, it provides a framework for evaluating compatibility.
This compound is a melanin biosynthesis inhibitor. researchgate.netresearchgate.netfrontiersin.org Melanin plays a role in fungal pathogenesis and interactions with other microbes. cdnsciencepub.comnih.gov Studies on the role of melanin in antagonistic interactions between fungi have utilized this compound as a specific inhibitor of DHN melanin synthesis in Pyricularia oryzae. cdnsciencepub.comnih.gov This indicates that this compound's mode of action related to melanin synthesis can be a factor in fungal interactions.
This compound has also shown an antagonistic effect on the production of reactive oxygen species (ROS). biosynth.com
Durability of Fungicidal Activity and Residual Protection
This compound, as a systemic fungicide, is noted for its prolonged residual activity, which contributes to its success in controlling leaf blast during the susceptible stage of rice growth. embrapa.br The residual activity of this compound protected plants even under heavy disease pressure, starting from 38 days after sowing. apsnet.org The maximum benefit expected from this compound seed treatment in upland rice growing conditions is protection up to 60 days after sowing. apsnet.org
Current major systemic fungicides used for rice blast control, including this compound, are expected to have a residual activity of at least 15 days. cabidigitallibrary.orgnih.gov this compound seed treatment has been shown to provide adequate protection against rice leaf blast during the vegetative phase. tandfonline.comtandfonline.comresearchgate.netcabidigitallibrary.org When applied as granules in soil, this compound was detected in leaf tissue up to 28 days after treatment, with disease control observed up to 60% at 2 days after treatment and complete control between 4 and 28 days after treatment. iut.ac.ir The extent of disease control was strongly correlated with the this compound content in leaf tissue. iut.ac.ir
The durability of this compound's activity as a melanin biosynthesis inhibitor is also relevant to its long-term effectiveness. Despite being used for over three decades, this compound, along with other melanin biosynthesis inhibitors like tricyclazole and phthalide, has not shown indications of resistance development in pathogens in natural environments, although resistant mutants have been found in laboratory studies. mdpi.com This suggests a relatively durable fungicidal activity in the field.
Fungicide Resistance Dynamics and Management Strategies
Mechanisms Underlying Pathogen Resistance to Melanin (B1238610) Biosynthesis Inhibitors
Resistance to melanin biosynthesis inhibitors, including pyroquilon, can arise through various mechanisms. While field resistance to MBI-R fungicides like this compound and tricyclazole (B1682534) has historically been uncommon, resistance to other MBI fungicides, such as the melanin biosynthesis inhibitor-dehydratase (MBI-D) fungicides (e.g., carpropamid), has been observed. frac.infocabidigitallibrary.org
Mechanisms of resistance to MBIs can involve changes at the fungicide's target site or in closely linked metabolic pathways. frac.info For MBI-D fungicides, resistance in Pyricularia oryzae has been associated with a single point mutation in the scytalone (B1230633) dehydratase (SDH) gene, resulting in an amino acid substitution (V75M). apsnet.org This mutation is thought to reduce the binding affinity of the fungicide to the active site of the mutant enzyme. apsnet.org While this specific mutation is linked to MBI-D resistance, it highlights the principle that alterations in the target enzyme can confer resistance to MBIs.
Melanin itself can contribute to fungal resistance to antifungal compounds by binding to the drugs and preventing them from reaching their target sites. nih.govnih.gov This has been demonstrated for other classes of antifungals like polyenes and echinocandins, where melanized cells show increased resistance. nih.govnih.govmdpi.comasm.org While this compound inhibits melanin synthesis, the potential for fungi to develop mechanisms that bypass this inhibition or otherwise mitigate its effects on appressorial function could theoretically lead to resistance.
Integrated Fungicide Resistance Management Programs
Integrated fungicide resistance management programs are essential for preserving the effectiveness of fungicides and ensuring sustainable disease control. croplife.org.auagrogreat.comcroplife.co.za These programs combine various strategies to minimize the selection pressure for resistant fungal strains. croplife.org.auagrogreat.com
Several strategies are employed to mitigate the development of fungicide resistance:
Fungicide Rotation and Mixtures: Alternating or mixing fungicides with different modes of action (FRAC codes) is a fundamental strategy to prevent the overuse of a single fungicide group. croplife.org.aucroplife.co.zaagrogreat.com This reduces the likelihood that fungi resistant to one mode of action will become dominant. croplife.org.auagrogreat.com
Limiting Applications: Restricting the total number of applications of a specific fungicide or fungicide group per season. croplife.org.aucroplife.co.za
Using Mixtures with Multi-Site Fungicides: Incorporating fungicides with multiple sites of action, which are generally considered to have a lower resistance risk, into spray programs. croplife.org.auahdb.org.uk
Adhering to Label Rates and Application Intervals: Using the recommended fungicide rates and application timings ensures adequate disease control and minimizes exposure to sub-lethal doses that can select for less sensitive individuals. croplife.org.aucornell.edu
Integrated Pest Management (IPM): Utilizing a combination of control methods, including resistant varieties, cultural practices (e.g., adjusting planting time, nutrient management), and biological control, to reduce reliance on chemical treatments. agrogreat.comcroplife.co.zacornell.edufrontiersin.orgirri.orgapsnet.org
Early Application: Applying fungicides preventatively or early in disease development when pathogen populations are smaller and less likely to contain resistant individuals. cornell.edu
This compound, as an MBI-R fungicide, has a specific role in anti-resistance programs, particularly in the management of rice blast. Despite its long history of use, field resistance to this compound in Magnaporthe oryzae has not been widely reported. frac.infocabidigitallibrary.orgresearchgate.netagropages.com This low incidence of resistance suggests that this compound can be a valuable component of resistance management strategies. frac.infocabidigitallibrary.org
This compound can be used in rotation or mixtures with fungicides from different FRAC groups to reduce the selection pressure on other chemistries and its own. croplife.org.aucroplife.co.zaagrogreat.com Its distinct mode of action as a melanin biosynthesis inhibitor makes it a suitable partner in programs aimed at managing resistance to fungicides with other targets, such as DMIs or QoIs, where resistance is more common. frac.infophi-base.orgfrac.infojcpa.or.jp The use of this compound as a seed treatment has also been explored as part of integrated management, showing effectiveness in suppressing leaf blast in combination with host plant resistance. apsnet.org
The perceived low risk of resistance development to this compound contributes to its utility in programs designed for the long-term sustainability of rice blast control. frac.infocabidigitallibrary.org However, continuous monitoring and adherence to resistance management guidelines are still necessary to preserve its effectiveness. croplife.org.auagrogreat.comcroplife.co.za
| Fungicide Group (FRAC Code) | Mode of Action | Resistance Risk (General) | Example Fungicides |
| 16.1 (MBI-R) | Melanin Biosynthesis Inhibition (Reductase) | Low | This compound, Tricyclazole |
| 3 (DMI) | Sterol Demethylation Inhibition | Medium to High | |
| 11 (QoI) | Respiration (Complex III: Qo site) | High | Azoxystrobin, Picoxystrobin |
| 1 (MBC) | Beta-tubulin Assembly in Mitosis | High | Carbendazim, Benomyl |
| M (Multi-site) | Various (Low Resistance Risk) | Low | Chlorothalonil (historically), Coppers, Sulphurs |
Note: Resistance risk is general and can vary depending on the pathogen and agricultural system. frac.infocornell.eduphi-base.orgfrac.infojcpa.or.jp
Detailed Research Findings (Synthesized from search results):
this compound and tricyclazole, both MBI-R fungicides, inhibit melanin biosynthesis needed for appressorial function in Magnaporthe grisea. frac.info
No widespread field resistance problems have arisen with MBI-R fungicides like this compound and tricyclazole, in contrast to resistance observed with MBI-D fungicides like carpropamid (B13017). frac.infocabidigitallibrary.orgresearchgate.netagropages.com
Resistance to MBI-D fungicides in P. oryzae has been linked to a single point mutation (V75M) in the SDH gene. apsnet.org
Melanin can reduce fungal susceptibility to certain antifungals by binding to them. nih.govnih.govmdpi.com
Integrated disease management, including the use of resistant varieties and cultural practices, is crucial for reducing reliance on fungicides and mitigating resistance. agrogreat.comcroplife.co.zacornell.edufrontiersin.orgirri.orgapsnet.org
Rotation and mixing of fungicides with different modes of action are key strategies in resistance management programs. croplife.org.aucroplife.co.zaagrogreat.com
this compound's low resistance risk makes it a suitable component in anti-resistance programs, potentially in mixtures or rotations with other fungicide groups. frac.infocabidigitallibrary.orgagropages.com
Environmental Fate and Ecotoxicological Research Methodologies
Environmental Dissipation and Degradation Pathways of Pyroquilon
The environmental fate of this compound involves its dissipation and degradation through various processes in different environmental compartments. This compound exhibits low volatility. herts.ac.uk
Soil Metabolism and Persistence Studies
Soil metabolism and persistence studies are crucial for understanding how a compound behaves once it reaches the soil environment. These studies investigate the rate at which the compound breaks down and the pathways involved in its transformation. For this compound, aerobic soil degradation studies indicate a typical DT₅₀ of 70 days, classifying it as moderately persistent in soil. herts.ac.uk
While specific detailed metabolic pathways of this compound in soil were not extensively detailed in the provided sources, this compound is known to act as a melanin (B1238610) biosynthesis inhibitor. herts.ac.ukresearchgate.net This mode of action involves interfering with specific biochemical pathways, such as inhibiting tetrahydroxynaphthalene reductase (THR) in the DHN-melanin biosynthetic pathway, as observed with other melanin inhibitors like tricyclazole (B1682534). researchgate.net Studies on the soil metabolism of other pesticides utilize techniques involving radio-labelled compounds to track the parent compound and its transformation products over time in soil under controlled conditions, assessing factors like half-life and the formation of metabolites. nih.govmdpi.comresearchgate.netnih.gov
Formation of Non-Extractable Residues
The formation of non-extractable residues (NER) is a significant aspect of the environmental fate of chemicals in soil and sediment. NERs are residues that remain in the environmental matrix after exhaustive extraction using conventional methods. ecetoc.orgresearchgate.net Their formation is a frequently observed phenomenon during the degradation of substances in these compartments. umweltbundesamt.de
NERs can be operationally defined by the extraction procedure used and are typically quantified through the use of isotope-labelled compounds (e.g., ¹⁴C). researchgate.net The mechanisms underlying NER formation include adsorption onto soil organic matter and physical entrapment within the soil matrix. researchgate.netmdpi.com These processes can reduce the apparent availability and potential toxicity of the compound. mdpi.com
The significance of NERs in regulatory frameworks is recognized, particularly in persistence assessments. ecetoc.orgumweltbundesamt.demdpi.com However, there is currently no universally accepted, standardized approach to fully assess their hazard potential or to definitively distinguish between NERs that represent a safely sequestered form and those that could potentially be remobilized and pose a hidden hazard. umweltbundesamt.de Regulatory discussions are ongoing regarding the classification of different NER types based on their binding status and the development of standardized extraction schemes for their experimental determination. umweltbundesamt.de
Methodological Approaches in Ecotoxicological Assessment
Ecotoxicological assessment involves evaluating the potential adverse effects of a substance on the environment and its inhabitants. This requires a comprehensive set of studies and methodological approaches to understand the substance's impact on various trophic levels and ecosystems. iss.itresearchgate.net
A quality-assured ecological risk assessment typically requires extensive fate and toxicological data, often involving a large number of studies. researchgate.netresearchgate.net These assessments rely on conservative assumptions, models, and inputs to ensure a precautionary approach to environmental protection. researchgate.net Key aspects of ecotoxicological assessment include hazard assessment, which aims to determine the inherent toxicity of the substance, and the derivation of Predicted No-Effect Concentrations (PNECs), representing concentrations below which adverse effects are unlikely to occur. researchgate.net
Methodological approaches in ecotoxicology are evolving, shifting from traditional organism-level hazard quotient assessments to more ecologically relevant and complex methods. researchgate.net These include Species Sensitivity Distribution (SSD) analysis, which uses toxicity data from multiple species to estimate the potentially affected fraction of species at a given concentration, and population-level effect models, which aim to predict impacts on the dynamics of populations. researchgate.net
A recommended approach for ecotoxicological investigation involves the use of a site-specific bioassay battery that includes tests on at least three trophic levels. iss.it This battery should encompass acute and chronic ecotoxicity tests, as well as eco-genotoxic tests to assess potential mutagenic or genotoxic effects. iss.it In vitro tests are also increasingly recommended as they align with the 3R principles (replacement, reduction, refinement) for animal welfare and can be sensitive to low levels of contaminants. iss.it Standard acute toxicity tests for aquatic organisms, such as fish (e.g., Cyprinus carpio), daphnids (Daphnia magna), and algae (Pseudokirchneriella subcapitata), are commonly used in regulatory frameworks to determine toxicity criteria. jst.go.jp
Evaluation of Effects on Associated Microflora
The evaluation of the effects of pesticides like this compound on associated microflora, particularly soil microorganisms, is a critical component of ecotoxicological assessment. Soil microbial communities play vital roles in nutrient cycling and maintaining soil health. core.ac.uk Pesticide application can affect the activity and population size of these communities, potentially altering microbial diversity and impacting soil quality. core.ac.uknih.gov
Research on the effects of various pesticides on soil microflora has shown variable responses among different microbial groups. nih.govresearchgate.net For instance, studies with other fungicides and insecticides have demonstrated that while some microbial populations, such as heterotrophic bacteria and fungi, might be stimulated at higher dosages or later time points, others, particularly bacteria involved in nitrogen transformations like nitrogen-fixing and nitrifying bacteria, can be significantly reduced, highlighting their sensitivity. researchgate.netmdpi.com These sensitive groups are considered potential warning biomarkers for the side-effects of chemical pollution. researchgate.net Studies investigating these effects typically involve treating soil samples with different concentrations of the pesticide and assessing changes in microbial populations (e.g., using plate counts or molecular techniques) and enzyme activities over time. nih.govresearchgate.netmdpi.com
Aquatic and Terrestrial Ecosystem Impact Assessments
Assessing the impact of chemicals on aquatic and terrestrial ecosystems involves a range of studies and evaluations. Environmental impact studies and assessments are conducted to understand the potential consequences of a substance's release into these environments. ainleygroup.com This includes inventories and assessments of both terrestrial and aquatic ecosystems to characterize their components and functions. ainleygroup.com
Ecotoxicological assessments for aquatic and terrestrial environments require specific toxicity studies. Aquatic toxicology studies evaluate the effects on aquatic organisms, while terrestrial toxicology studies focus on terrestrial organisms. eurofins.com Impact assessment methodologies, such as IMPACT World+, include categories specifically for marine and terrestrial ecotoxicity, often utilizing models like USEtox to estimate potential impacts. impactworldplus.org
Beyond single-species toxicity tests, impact assessments consider the broader ecological context, including interactions between aquatic and terrestrial ecosystems. For example, studies have highlighted how aquatic insect emergence can significantly impact terrestrial communities, demonstrating the interconnectedness of these environments. qmul.ac.uk Methodologies for terrestrial ecosystem assessment can involve field surveys, habitat feature analysis, and the evaluation of impacts on the quality and accessibility of food and cover for wildlife. gov.bc.ca Ecological risk assessment frameworks are moving towards evaluating risks at the population level and considering the complexity of ecosystem interactions. researchgate.net
Regulatory Science Perspectives on Environmental and Health Assessments
Regulatory science plays a crucial role in the environmental and health assessment of chemical compounds like this compound. It involves the development and application of scientific tools, standards, and approaches to evaluate the efficacy, safety, quality, and performance of products to support sound and transparent regulatory decision-making. tamu.edu
For pesticides, regulatory frameworks, such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States, require extensive fate and toxicological data to assess potential risks to the environment and human health. researchgate.net The goal is to prevent "unreasonable adverse effects on the environment," which involves considering the economic, social, and environmental costs and benefits of pesticide use. researchgate.net Regulatory assessments are often designed with inherent conservatism, using cautious assumptions and models to prioritize environmental protection. researchgate.net
Environmental Risk Assessment (ERA) is a key process within regulatory science for evaluating the potential environmental impact of substances, including pharmaceuticals and pesticides. researchgate.neteurofins.com Regulatory science research continues to address the need for improved models and methodologies for assessing environmental exposure and the environmental risks of both new and existing substances. europa.eu
The assessment of non-extractable residues (NERs) is an area of ongoing development in regulatory science. ecetoc.orgumweltbundesamt.de While their formation is acknowledged, there is a need for standardized procedures to evaluate their potential hazard and incorporate them effectively into persistence and risk assessments. ecetoc.orgumweltbundesamt.de
Furthermore, ecotoxicological approaches are being integrated into broader health impact assessment (HIA) procedures in some regions. iss.it This integration aims to detect potential toxic effects on ecosystems that could indirectly affect human health, emphasizing the interconnectedness of environmental and human well-being. iss.it
Advanced Research Directions and Future Perspectives on Pyroquilon
Computational Chemistry and Molecular Modeling in Pyroquilon Research
Computational chemistry and molecular modeling play a significant role in understanding this compound's interactions and potential modifications. Density functional theory (DFT) calculations, including dispersion correction (DFT-D3), have been employed to investigate the interactions of this compound with other molecules, such as cucurbit[n]urils. researchgate.netresearchgate.netgoogle.comacs.org These studies help in understanding the nature of host-guest interactions and the potential for forming inclusion complexes. researchgate.netresearchgate.net
Ligand Binding Site Analysis (e.g., fungal trihydroxynaphthalene reductase)
Detailed analysis of the ligand binding site of fungal trihydroxynaphthalene reductase (THNR), the primary target enzyme of this compound, has been conducted using techniques like X-ray crystallography and molecular modeling. researchgate.netdrugbank.com Studies have determined the crystal structures of Magnaporthe grisea THNR complexed with NADPH and this compound, providing insights into the binding interactions at the active site. researchgate.net These analyses reveal that this compound binds in the naphthol pocket of the enzyme's active site. drugbank.compharmaoffer.com Comparisons with other inhibitors and related enzymes like 1,3,6,8-tetrahydroxynaphthalene (B103748) reductase (4HNR) have helped elucidate the structural basis for inhibitor specificity. researchgate.netacs.org For instance, differences in the C-terminal residues of 3HNR and 4HNR can influence the binding affinity of this compound. acs.org Computational studies, including molecular docking and dynamics simulations, are used to evaluate the binding affinities of this compound and potential new fungicides to fungal SDRs like T4HNR. nih.govnih.gov
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT), are utilized to predict and analyze the electronic structure and spectroscopic properties of this compound and its complexes. researchgate.netresearchgate.netresearcher.lifedntb.gov.uagoogle.fr These calculations can provide information on HOMO and LUMO energies, global chemical reactivity descriptors, and absorption spectra. researchgate.netresearchgate.net Molecular electrostatic potential analysis helps predict reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Techniques like Gauge-Including Atomic Orbital (GIAO) methods are used to study and predict ¹H NMR chemical shifts, which can be correlated with experimental data and provide insights into molecular interactions like hydrogen bonding. researchgate.netresearchgate.netresearcher.life
Table 1: Computational Methods Used in this compound Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties, interaction energy analysis. researchgate.netresearchgate.netacs.orgresearcher.lifedntb.gov.uagoogle.fr |
| DFT-D3 (with dispersion correction) | Investigation of non-covalent interactions, particularly in complexes. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of absorption spectra and electronic transitions. researchgate.netresearchgate.netresearcher.lifedntb.gov.ua |
| Molecular Docking | Prediction of binding affinities to target enzymes (e.g., THNR). nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Refinement of docked complexes, study of dynamic interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites. researchgate.netresearchgate.netacs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and interactions, including hydrogen bonding. researchgate.netresearchgate.netacs.orgresearcher.life |
| Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) | Visualization and analysis of non-covalent interactions. researchgate.netresearchgate.netacs.org |
| Gauge-Including Atomic Orbital (GIAO) | Calculation of NMR chemical shifts. researchgate.netresearchgate.netresearcher.life |
Exploration of this compound's Broader Biological Activities
Beyond its established fungicidal activity, research is exploring other potential biological activities of this compound.
Research into Antimicrobial Properties
This compound has shown activity against certain microorganisms, making it a compound of interest for the development of new antimicrobial therapies. ontosight.ai Studies have indicated potential as an antimicrobial agent. ontosight.ai While its primary mode of action is melanin (B1238610) inhibition in fungi, which impacts pathogenicity rather than growth directly for some fungi nih.govfrac.info, research into broader antimicrobial effects against other types of microorganisms is ongoing. Some studies have identified this compound in natural sources with reported anti-microbial potential. sysrevpharm.org
Investigation of Anti-inflammatory and Anticancer Potential
The pyrroloquinoline class of compounds, to which this compound belongs, is known for exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. ontosight.ai While direct research specifically on this compound's anti-inflammatory and anticancer potential is less extensively documented in the provided search results compared to its fungicidal activity, its classification within this bioactive compound class suggests these as potential areas for future investigation. Some studies involving the analysis of natural products containing this compound have indicated potential anti-inflammatory effects. sysrevpharm.org Research into related fused pyrrolo-pyridines and pyrrolo-(iso)quinolines has demonstrated anticancer activity against certain cell lines. researchgate.net
Challenges and Opportunities in Agrochemical Research and Development
The agrochemical industry, including research and development efforts focused on compounds like this compound, faces several significant challenges and opportunities. A major challenge is the continuous need to develop safer and more effective pesticides, driven by concerns about environmental impact, non-target organisms, and the evolution of pest resistance frontiersin.orgagropages.comcabidigitallibrary.orgsciencemediacentre.es. This compound, while effective, is subject to these broader industry challenges.
One specific challenge related to this compound and other MBIs is the potential for the development of resistance in target pathogens like Magnaporthe oryzae. Although field resistance to MBI-R fungicides like this compound and tricyclazole (B1682534) has been reported as absent or rare for many years, the potential for resistance development exists, as seen with other fungicide classes frac.infocabidigitallibrary.org. Research into the mechanisms of resistance and the genetic basis for reduced sensitivity is crucial for prolonging the effectiveness of this compound frac.info. Laboratory studies can induce resistant mutants, providing insights into potential field resistance development frac.infocabidigitallibrary.org.
Another challenge in agrochemical R&D is navigating complex regulatory environments and addressing increasing societal concerns regarding pesticide use agropages.comeuropa.eurdworldonline.com. This necessitates rigorous testing and data generation on environmental fate, ecotoxicology, and potential effects on non-target organisms frontiersin.orgsciencemediacentre.es. While safety and adverse effect profiles are excluded from this article, the need for comprehensive research in these areas represents a significant challenge and cost in bringing agrochemicals to market cabidigitallibrary.org.
Furthermore, there is an opportunity to explore the potential for this compound or its derivatives in controlling other fungal diseases, provided they share similar melanin-dependent pathogenesis mechanisms. Research into the fundamental biology of melanin synthesis in various fungi could uncover new applications or lead to the design of novel inhibitors.
The agrochemical R&D landscape is also influenced by economic factors and the need for profitable product development cabidigitallibrary.org. The high costs and long timelines associated with bringing a new pesticide to market necessitate strategic investment and a focus on compounds with clear advantages and market potential cabidigitallibrary.orgembedl.com.
Q & A
Q. Answer :
- Ecotoxicity Testing : Follow OECD guidelines for acute/chronic toxicity assays in model species (e.g., Daphnia magna, earthworms).
- Data Transparency : Report negative outcomes (e.g., sublethal effects on pollinators) to avoid publication bias .
- Regulatory Compliance : Adhere to EPA or EFSA standards for environmental risk assessment .
Advanced: How can the FINER criteria improve the feasibility of longitudinal studies on this compound resistance evolution?
Answer :
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use lab-generated resistant fungal strains to simulate field conditions.
- Novel : Investigate cross-resistance mechanisms with other quinone-binding site inhibitors.
- Ethical : Limit pathogen release risks via biosafety-level-2 containment.
- Relevant : Align with global fungicide resistance management strategies .
Basic: What statistical tools are recommended for analyzing dose-response relationships in this compound efficacy studies?
Q. Answer :
- Probit Analysis : Calculate EC₅₀/LC₅₀ values for fungal growth inhibition.
- ANOVA with Tukey’s HSD : Compare mean differences across multiple treatment groups.
- Time-Kill Curves : Use non-linear regression to model time-dependent efficacy .
Advanced: How can researchers optimize HPLC-MS/MS methods for detecting this compound metabolites in plant tissues?
Q. Answer :
- Ionization Optimization : Use ESI+ mode with precursor ion m/z 223.1 (this compound) and product ions m/z 162.1/135.1.
- Matrix Effects : Dilute extracts 1:10 with acetonitrile to reduce ion suppression.
- Metabolite Identification : Perform MS² fragmentation and compare with synthetic standards (e.g., hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
